![molecular formula C10H6Br2O2 B189175 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione CAS No. 32846-64-3](/img/structure/B189175.png)

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

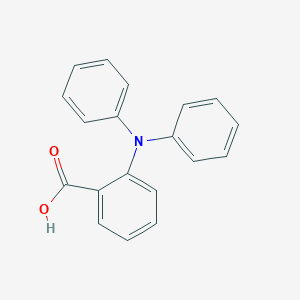

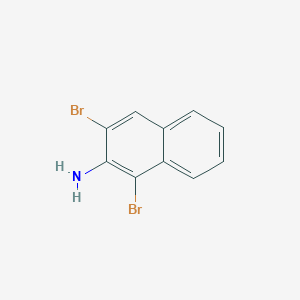

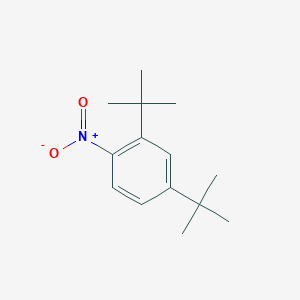

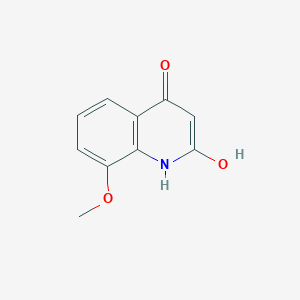

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione is a chemical compound with the molecular formula C10H6Br2O2 . It has a molecular weight of 317.96 g/mol . This compound is used as a building block in the synthesis of cubanes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6Br2O2/c11-6-3-5-7 (8 (6)13)4-1-2-10 (5,12)9 (4)14/h1-5,7H . The IUPAC name is 2,4-dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione .Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.96 g/mol . The computed properties include a topological polar surface area of 34.1 Ų, a heavy atom count of 14, and a complexity of 424 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Cubanes

This compound serves as a building block in the synthesis of cubanes , which are cubic-shaped molecules with potential applications in pharmaceuticals and materials science due to their unique structural properties .

Coating Products

It is used in the formulation of various coating products . These coatings can be applied to surfaces to provide protection against corrosion, wear, and environmental damage .

Adhesives and Sealants

The compound finds application in the production of adhesives and sealants . Its chemical structure contributes to the enhanced bonding properties and durability of these products .

Anti-freeze Products

In the automotive and aerospace industries, this compound is utilized in the creation of anti-freeze formulations to lower the freezing point of liquids, ensuring proper function under cold temperatures .

Textile Treatment

The compound is involved in textile treatment processes and dyes, where it helps in the development of colorfast and durable textile materials .

Leather Treatment Products

It is also used in leather treatment products , where it aids in the preservation and enhancement of leather goods .

Lubricants and Greases

In the field of mechanical engineering, the compound is a component in lubricants and greases , providing high-temperature stability and reducing wear on moving parts .

Polymer Research

Lastly, it is significant in polymer research , particularly in the study of phenolic polymers, due to its reactive bromine atoms which can initiate polymerization reactions .

Eigenschaften

IUPAC Name |

4,7-dibromotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-6-3-5-7(8(6)13)4-1-2-10(5,12)9(4)14/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIIZGUQJCFMDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2(C3C=C(C(=O)C3C1C2=O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329471 |

Source

|

| Record name | 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione | |

CAS RN |

32846-64-3 |

Source

|

| Record name | 32846-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)